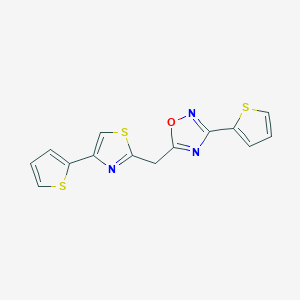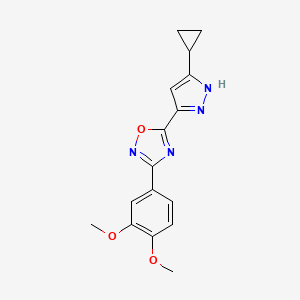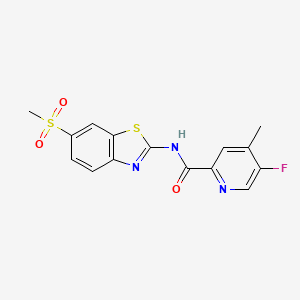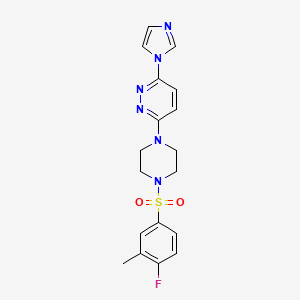
3-(Thiophen-2-yl)-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Thiophen-2-yl)-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole is a heterocyclic compound with potential applications in scientific research. This compound has a unique structure that makes it an interesting target for synthesis and study.
作用機序
The exact mechanism of action of 3-(Thiophen-2-yl)-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to work by disrupting the cell membrane of bacteria and fungi, leading to cell death. Additionally, it may exert its anti-inflammatory and antioxidant effects through the inhibition of pro-inflammatory enzymes and the scavenging of reactive oxygen species.
Biochemical and Physiological Effects
Studies have shown that this compound has a low toxicity profile in vitro. However, more research is needed to determine its potential toxicity in vivo. Additionally, this compound has been shown to have moderate cytotoxicity against cancer cells, indicating its potential as an anticancer agent. Further studies are needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One advantage of using 3-(Thiophen-2-yl)-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole in lab experiments is its unique structure, which may allow for the development of new drugs with improved efficacy and safety profiles. Additionally, its antimicrobial, anti-inflammatory, and antioxidant properties make it a potential candidate for the treatment of several diseases. However, a limitation of using this compound in lab experiments is its relatively low yield and the complexity of its synthesis method, which may make it difficult to scale up production for commercial use.
将来の方向性
There are several future directions for research on 3-(Thiophen-2-yl)-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole. One direction is to further investigate its potential as an antimicrobial, anti-inflammatory, and antioxidant agent in vivo. Additionally, more research is needed to fully understand its mechanism of action and potential toxicity. Another direction is to explore the potential of this compound as an anticancer agent, as preliminary studies have shown promising results. Finally, the development of new synthesis methods with higher yields and improved scalability may allow for the commercialization of this compound for use in drug development.
合成法
The synthesis of 3-(Thiophen-2-yl)-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole involves the reaction of 2-(thiophen-2-yl)acetonitrile with thiosemicarbazide and potassium hydroxide to form 4-(thiophen-2-yl)-1,3-thiazol-2-amine. This intermediate is then reacted with ethyl chloroacetate and sodium hydroxide to form 4-(thiophen-2-yl)-2-(2-oxoethyl)-1,3-thiazol-3-ium chloride. Finally, the oxadiazole ring is formed by the reaction of the thiazolium salt with sodium azide and copper(I) iodide. The yield of this synthesis method is reported to be around 50%.
科学的研究の応用
3-(Thiophen-2-yl)-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have antimicrobial activity against several strains of bacteria and fungi. Additionally, it has been reported to have anti-inflammatory and antioxidant properties. These properties make it a potential candidate for the development of new drugs to treat infectious diseases and inflammatory conditions.
特性
IUPAC Name |
3-thiophen-2-yl-5-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3OS3/c1-3-10(19-5-1)9-8-21-13(15-9)7-12-16-14(17-18-12)11-4-2-6-20-11/h1-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPJSKWVNNLXHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-methylcyclohexyl)piperidine-4-carboxamide](/img/structure/B2900729.png)
![N-(4-methoxyphenyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2900730.png)
![2-(3-chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine](/img/structure/B2900733.png)
![[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone](/img/structure/B2900734.png)





![N-[2-(diethylamino)-2-(furan-2-yl)ethyl]prop-2-enamide](/img/structure/B2900744.png)

